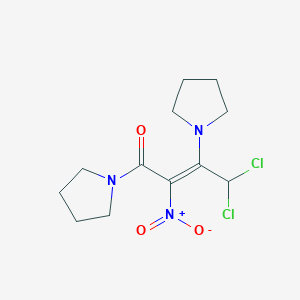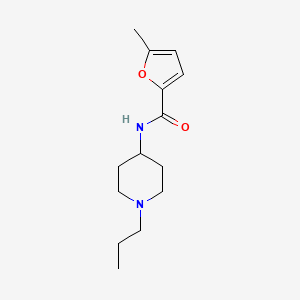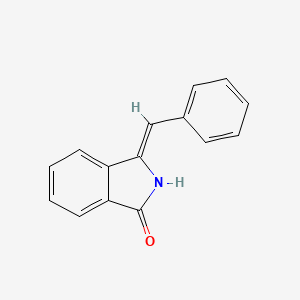
1,1'-(4,4-dichloro-2-nitro-1-oxo-2-butene-1,3-diyl)dipyrrolidine
Overview
Description
1,1'-(4,4-dichloro-2-nitro-1-oxo-2-butene-1,3-diyl)dipyrrolidine is a chemical compound with potential applications in scientific research. It is a pyrrolidine-based molecule that has been synthesized and studied for its biological properties. In
Mechanism of Action
The mechanism of action of 1,1'-(4,4-dichloro-2-nitro-1-oxo-2-butene-1,3-diyl)dipyrrolidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), both of which are involved in cancer cell growth and metastasis.
Biochemical and Physiological Effects:
1,1'-(4,4-dichloro-2-nitro-1-oxo-2-butene-1,3-diyl)dipyrrolidine has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have anti-oxidant properties and to modulate the immune system. Specifically, it has been shown to increase the production of certain cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using 1,1'-(4,4-dichloro-2-nitro-1-oxo-2-butene-1,3-diyl)dipyrrolidine in lab experiments is its potential as a therapeutic agent. Its anti-cancer and anti-inflammatory properties make it a promising candidate for further research into its potential therapeutic applications. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound.
Future Directions
There are several future directions for research on 1,1'-(4,4-dichloro-2-nitro-1-oxo-2-butene-1,3-diyl)dipyrrolidine. One direction is to further explore its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate its potential as a modulator of the immune system. Additionally, further research is needed to determine the optimal dosage and potential side effects of this compound. Finally, research is needed to develop more efficient synthesis methods for this compound to facilitate its use in scientific research.
Scientific Research Applications
1,1'-(4,4-dichloro-2-nitro-1-oxo-2-butene-1,3-diyl)dipyrrolidine has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties. These properties make it a promising candidate for further research into its potential therapeutic applications.
properties
IUPAC Name |
(E)-4,4-dichloro-2-nitro-1,3-dipyrrolidin-1-ylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N3O3/c13-11(14)9(15-5-1-2-6-15)10(17(19)20)12(18)16-7-3-4-8-16/h11H,1-8H2/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASWILYDYONSGS-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=C(C(=O)N2CCCC2)[N+](=O)[O-])C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C(=C(\C(=O)N2CCCC2)/[N+](=O)[O-])/C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4,4-dichloro-2-nitro-1,3-dipyrrolidin-1-ylbut-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]pentanamide](/img/structure/B4756920.png)
![3-butyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4756930.png)
![4-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide](/img/structure/B4756932.png)

![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4756939.png)
![2-({[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4756946.png)
![ethyl 6-methyl-2-{[({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4756950.png)
![N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4756951.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide](/img/structure/B4756956.png)
![2-ethyl-3-(4-fluorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4756963.png)

![2-[(3-phenoxypropyl)thio]-1,3-benzothiazole](/img/structure/B4756983.png)
![6-bromo-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4756990.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4757016.png)